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molecular formula C9H3F3INO2 B1311749 6-iodo-4-(trifluoromethyl)indoline-2,3-dione CAS No. 259667-71-5

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Cat. No. B1311749
M. Wt: 341.02 g/mol
InChI Key: PIZDFQVLDVEAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576656B1

Procedure details

The crude 3,3-dibromo-4-trifluoromethyl-6-iodooxindole (35.11 g) prepared above was dissolved in MeOH (1200 mL) and H2O (300 mL) was added. The resulting mixture was heated at reflux for 3 hours and then aqueous 48% HBr (10 mL) was added. The solution was then heated at reflux for 27 hours. The MeOH solvent was removed in vacuo to give a brown/yellow solid. The solid was isolated by filtration, washing the collected solid with copious amounts of H2O. The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant) to give the desired isatin as a light brown solid (20.8214 g, 95% (two steps)).
Name
3,3-dibromo-4-trifluoromethyl-6-iodooxindole
Quantity
35.11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[CH:6][C:7]([I:15])=[CH:8][C:9]=2[C:11]([F:14])([F:13])[F:12])[NH:4][C:3]1=[O:16].[OH2:18].Br>CO>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:8]=[C:7]([I:15])[CH:6]=[C:5]2[C:10]=1[C:2](=[O:18])[C:3](=[O:16])[NH:4]2

Inputs

Step One
Name
3,3-dibromo-4-trifluoromethyl-6-iodooxindole
Quantity
35.11 g
Type
reactant
Smiles
BrC1(C(NC2=CC(=CC(=C12)C(F)(F)F)I)=O)Br
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
The MeOH solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown/yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washing the collected solid with copious amounts of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2C(C(NC2=CC(=C1)I)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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